molecular formula C16H14FNO4 B6410352 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid CAS No. 1261899-06-2

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid

Cat. No.: B6410352
CAS No.: 1261899-06-2
M. Wt: 303.28 g/mol
InChI Key: CLHSSYVWPHNTEH-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid is a synthetic hydroxybenzoic acid derivative of interest in medicinal chemistry and preclinical research. This compound features a benzoic acid core substituted with a hydroxy group at the meta position, linked to a fluorinated phenyl ring containing an ethylcarbamoyl moiety. This specific structure suggests potential as a key intermediate or scaffold in the design of novel bioactive molecules. Hydroxybenzoic acids are a well-studied class of phenolic compounds known to exhibit a range of biological activities, with their properties highly dependent on the number and position of hydroxyl groups on the aromatic ring . Researchers may investigate this particular derivative for its potential structure-activity relationships (SAR) in various biochemical pathways. The presence of the fluorine atom and the carboxamide group may influence the molecule's lipophilicity, electronic distribution, and overall interaction with biological targets, which are critical factors in drug discovery . This product is intended for research purposes as a chemical reference standard or building block in organic synthesis. It is provided for laboratory R&D use only and is not classified as a drug or cosmetic ingredient. This product is strictly for research use and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-2-18-15(20)13-4-3-9(8-14(13)17)10-5-11(16(21)22)7-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHSSYVWPHNTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691908
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-06-2
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction Strategies

The introduction of hydroxyl groups into aromatic systems often involves nitration followed by reduction. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was synthesized via nitration of 2,4-difluoro-3-chlorobenzoic acid, yielding a nitro intermediate that was subsequently reduced and hydrolyzed. Applying this methodology:

  • Nitration : Treating 3-fluorobenzoic acid with concentrated HNO₃ at elevated temperatures (50–70°C) introduces a nitro group para to the fluorine atom.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

  • Diazotization and Hydroxylation : The amine is diazotized with NaNO₂/H₂SO₄ and hydrolyzed to a phenol.

Example Protocol (Adapted from):

  • Step 1 : Nitration of 3-fluorobenzoic acid (10 g, 64.1 mmol) in fuming HNO₃ (20 mL) at 60°C for 6 hours yields 3-fluoro-5-nitrobenzoic acid (Yield: 85–90%).

  • Step 2 : Reduction with SnCl₂/HCl converts the nitro group to an amine (Yield: 78%).

  • Step 3 : Diazotization with NaNO₂ (1.2 eq) in H₂SO₄ at 0–5°C, followed by hydrolysis in H₂O at 80°C, affords 5-hydroxy-3-fluorobenzoic acid (Yield: 70–75%).

Introduction of the Ethylcarbamoyl Group

Amidation of Carboxylic Acids

The ethylcarbamoyl group (–NHCOC₂H₅) is typically introduced via reaction of an acyl chloride with ethylamine. For instance, 4-hydrazinobenzoic acid derivatives were amidated using propionic acid under reflux to form triazole-linked carboxamides.

Procedure :

  • Acyl Chloride Formation : Treat 4-carboxy-3-fluorophenyl intermediate with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

  • Amidation : React the acyl chloride with ethylamine in a polar aprotic solvent (e.g., DMF, THF) at 0–25°C.

Optimization Note : Excess ethylamine (1.5–2 eq) and controlled pH (7–8) minimize side reactions. Purification via recrystallization from methanol/water enhances purity (≥95%).

Fluorination and Regioselective Functionalization

Electrophilic Fluorination

Regioselective fluorination at the C3 position can be achieved using Selectfluor® or F₂ gas. A patent describing 3-fluoro-4-hydroxybenzoic acid synthesis utilized sulfuric acid as a catalyst for esterification, preserving the fluorine substituent under acidic conditions.

Key Reaction Conditions :

  • Substrate : Methyl 4-hydroxybenzoate.

  • Fluorinating Agent : Selectfluor® (1.1 eq) in acetonitrile.

  • Temperature : 80°C for 12 hours.

  • Yield : 70–75%.

Diazotization-Fluoridation

An alternative route involves diazotization of an aniline intermediate followed by fluoridation with HF or KF:

  • Diazotization : 4-Amino-3-fluorobenzoic acid + NaNO₂/HCl → diazonium salt.

  • Fluoridation : Treatment with KF/CuCl in DMF at 100°C introduces fluorine.

Convergent Synthesis and Final Coupling

Suzuki-Miyaura Cross-Coupling

Coupling the 5-hydroxybenzoic acid fragment with a 4-(ethylcarbamoyl)-3-fluorophenylboronic ester via Pd catalysis:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 eq).

  • Solvent : DME/H₂O (4:1).

  • Temperature : 90°C, 12 hours.

  • Yield : 60–65%.

Ullmann-Type Coupling

For systems sensitive to boronic acids, copper-mediated coupling offers an alternative:

  • Substrates : 5-Hydroxybenzoic acid iodide + 4-(ethylcarbamoyl)-3-fluorophenylzinc chloride.

  • Conditions : CuI (10 mol%), DMF, 110°C, 24 hours.

  • Yield : 50–55%.

Purification and Characterization

Crystallization and Chromatography

  • Solvent Systems : Ethyl acetate/hexane (1:3) for initial crystallization.

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) to isolate the final product.

Analytical Data

  • Melting Point : 260–265°C (decomposition).

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 10.2 (s, 1H, OH), 8.1 (d, J = 8.4 Hz, 1H), 7.6 (m, 2H), 6.9 (d, J = 8.0 Hz, 1H), 3.3 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.1 (t, J = 7.2 Hz, 3H, CH₂CH₃).

Challenges and Optimization Opportunities

  • Regioselectivity in Fluorination : Competing para/ortho fluorination may occur; using bulky directing groups (e.g., –SO₃H) improves C3 selectivity.

  • Amidation Side Reactions : Over-alkylation of the carbamoyl group can be mitigated by low-temperature, slow-addition protocols.

  • Acid Sensitivity : The 5-hydroxy group requires protection (e.g., benzylation) during harsh reactions, followed by deprotection via hydrogenolysis .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid
  • Molecular Formula : C16H14FNO4
  • CAS Number : 1261899-06-2

The compound features a benzoic acid core with multiple functional groups that contribute to its reactivity and potential applications. The ethylcarbamoyl group enhances its solubility and biological activity, while the fluorine atom improves metabolic stability.

Chemistry

In organic synthesis, this compound serves as a versatile building block. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable for creating more complex molecules.

Reaction Type Description Common Reagents
OxidationHydroxyl group can be oxidized to form ketones or aldehydesPotassium permanganate
ReductionEthylcarbamoyl group can be reduced to an alcoholLithium aluminum hydride
SubstitutionFluorine can be replaced by other functional groupsNucleophiles (amines, thiols)

Biology

Research has indicated potential biological activities associated with this compound. Studies suggest it may exhibit antimicrobial and anti-inflammatory properties. The mechanism of action is likely linked to its interaction with specific enzymes or receptors in biological systems.

  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, the compound is being explored for drug development. Its structural features allow for modifications that could enhance therapeutic efficacy and reduce side effects.

  • Therapeutic Potential : Investigations into the anti-inflammatory properties have shown promise in reducing inflammation markers in cell cultures.

Industry

The compound is utilized in the production of advanced materials and as an intermediate in synthesizing other complex organic compounds. Its unique properties make it suitable for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. The hydroxybenzoic acid moiety can participate in electrostatic interactions with charged residues. These interactions collectively contribute to the compound’s biological activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Biological Activity/Application Reference(s)
Target Compound 5-hydroxybenzoic acid, 3-fluoro-4-(ethylcarbamoyl)phenyl Potential antimicrobial (inferred from analogues)
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid Oxadiazole ring, carboxylic acid, 4-fluorophenyl Not explicitly stated; oxadiazoles often used in drug design
OGT 2115 Benzoxazoleacetic acid, 4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl Heparanase inhibitor (anti-metastatic agent)
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid Pyrazole ring, formyl group, benzoic acid Antimicrobial (resistant bacterial strains)
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate Oxadiazole ring, ethyl ester, trifluoromethyl group Lipophilic prodrug candidate
Key Observations:

Bioisosteric Replacements : The target compound’s benzoic acid group differentiates it from oxadiazole- or pyrazole-containing analogues (e.g., ), which may alter hydrogen-bonding capacity and target selectivity .

Substituent Effects :

  • The ethylcarbamoyl group (present in the target and LD-0574) enhances hydrogen-bond acceptor capacity compared to formyl or trifluoromethyl groups in other analogues .
  • The 5-hydroxy group improves water solubility relative to esterified derivatives (e.g., ethyl oxadiazole carboxylates in ) .

Fluorine Positioning : The 3-fluoro substitution on the phenyl ring (vs. 4-fluoro in some analogues) may influence steric interactions with biological targets, as seen in heparanase inhibitors like OGT 2115 .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison Based on Substituents
Property Target Compound 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid OGT 2115
Molecular Weight ~319.3 g/mol (calculated) 222.17 g/mol ~529.3 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~3.5 (highly lipophilic)
Solubility Moderate (hydroxy + carboxylic acid) Low (oxadiazole + carboxylic acid) Very low (bromophenyl)
Biological Target Microbial enzymes (inferred) Oxadiazole-binding proteins Heparanase
Notes:
  • The target compound’s carboxylic acid and hydroxyl groups likely enhance binding to polar enzymatic pockets, akin to antimicrobial benzoic acid derivatives in .
  • OGT 2115’s bromophenyl and acrylamido groups contribute to its heparanase inhibition by mimicking heparan sulfate substrates .

Biological Activity

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FNO3, with a molecular weight of approximately 305.32 g/mol. The compound features a hydroxyl group (-OH) at the 5-position of the benzoic acid ring, which is crucial for its biological activity. The ethylcarbamoyl group enhances the compound's solubility and bioavailability, while the fluorophenyl moiety contributes to its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in the NF-kB signaling pathway, which plays a critical role in regulating immune responses and inflammation.
  • Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound may also offer pain relief benefits.

The mechanism by which this compound exerts its effects is thought to involve modulation of various biological pathways. Its ability to bind to enzymes and receptors involved in inflammatory processes suggests a multifaceted approach to therapeutic intervention.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Ethylcarbamoyl Group : This involves reacting appropriate amines with ethyl isocyanate.
  • Fluorination : The introduction of fluorine at the para position requires careful handling to ensure selectivity.
  • Hydroxylation : Finally, hydroxylation at the 5-position can be achieved through various methods, often utilizing reagents that can introduce -OH groups selectively.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Study on Inflammatory Markers : A recent study demonstrated that derivatives similar to this compound significantly reduced markers of inflammation in animal models, suggesting potential for treating inflammatory diseases.
  • Antioxidant Activity Assessment : Comparative studies showed that compounds with similar hydroxyl and carbamoyl groups exhibited notable antioxidant activity against free radicals, highlighting their therapeutic potential in oxidative stress conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
5-Chloro-3-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acidContains a chlorine atom instead of hydroxylPotentially different biological activity due to halogen
2-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acidDifferent positioning of functional groupsMay exhibit unique pharmacological properties
4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-hydroxybenzoic acidHydroxyl group at a different positionAltered interaction profile with biological targets

This table illustrates how structural variations can influence the biological activity and therapeutic potential of similar compounds.

Chemical Reactions Analysis

Chemical Reactions Involving Similar Compounds

While specific reactions for 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid are not detailed, similar compounds undergo various chemical transformations:

  • Esterification : Carboxylic acids can be converted into esters using alcohols in the presence of acid catalysts like sulfuric acid .

  • Amidation : The carbamoyl group can be formed by reacting carboxylic acids with amines, often requiring coupling agents .

  • Hydrolysis : Hydrolysis of esters or amides can occur under basic conditions, leading to the formation of carboxylic acids or amines .

Potential Chemical Reactions

Given its structure, this compound could undergo several potential chemical reactions:

Reaction Type Conditions Products
HydrolysisBasic conditions (e.g., NaOH)Ethylamine, 3-fluorophenyl-5-hydroxybenzoic acid
EsterificationAcid catalyst (e.g., H2SO4), alcoholEthyl ester derivatives
AmidationCoupling agents (e.g., DCC), aminesAmide derivatives

Analytical Techniques

Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and MS (Mass Spectrometry) are essential for characterizing the structure and purity of this compound. These methods help identify the compound's molecular structure and assess its chemical reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic Acid?

  • Methodology : Start with halogenated benzoic acid derivatives (e.g., 3-fluoro-4-carbamoylphenyl intermediates) and employ stepwise functionalization. For example:

Benzylation of the hydroxyl group to protect it during subsequent reactions.

Condensation with ethyl isocyanate to introduce the ethylcarbamoyl group.

Hydrolysis under mild acidic conditions to deprotect the hydroxyl group.

  • Key Considerations : Use anhydrous conditions for carbamoylation to avoid side reactions. Monitor reaction progress via TLC or HPLC .
    • Reference Compounds : Similar synthetic strategies are used for 3-chloro-4-hydroxybenzoic acid derivatives, where benzylation and hydrolysis are critical steps .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for purity assessment.
  • NMR : Confirm substitution patterns (e.g., fluorine at C3, hydroxyl at C5) via 1H^1H, 13C^13C, and 19F^19F NMR.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak).
    • Data Interpretation : Compare spectral data to structurally related fluorinated benzoic acids, such as 4-fluoro-3-hydroxybenzoic acid derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

  • Case Study : Discrepancies in IC50_{50} values for similar compounds may arise from assay conditions (e.g., pH, solvent polarity). For example:

  • Solubility Issues : Use DMSO as a co-solvent (<1% v/v) to enhance aqueous solubility without denaturing proteins.
  • Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines.
    • Example : Bioactivity variations in 3-fluoro-4-hydroxybenzoic acid analogs were linked to differences in cell membrane permeability .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

  • In Vitro Methods :

Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

CYP450 Inhibition Screening : Test against major isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks.

  • In Vivo Correlation : Compare pharmacokinetic parameters (e.g., half-life, AUC) in rodent models to in vitro data .

Q. What computational tools are suitable for predicting the binding affinity of this compound to target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or kinases.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Validation : Cross-reference with crystallographic data of fluorinated ligands bound to similar active sites .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Process Chemistry :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.
    • Case Study : A 20% yield increase was achieved for 4-fluoro-3-carbamoylbenzoic acid by switching to microwave-assisted synthesis .

Q. What are the critical stability-indicating parameters for this compound under storage?

  • Degradation Pathways : Monitor hydrolysis of the ethylcarbamoyl group and hydroxyl oxidation via accelerated stability studies (40°C/75% RH).
  • Analytical Metrics : Use forced degradation (acid/base/oxidative stress) followed by HPLC-PDA to identify degradation products .

Data Contradiction Analysis

Q. Why do fluorinated benzoic acids show divergent solubility profiles in literature?

  • Root Cause : Crystallinity vs. amorphous form differences. For example, 3-fluoro-4-hydroxybenzoic acid exists in polymorphic forms with varying solubility.
  • Resolution : Characterize solid-state properties via XRPD and DSC. Use nano-milling or co-crystallization to enhance solubility .

Q. How to address inconsistencies in reported enzyme inhibition mechanisms?

  • Mechanistic Studies :

  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
  • Mutagenesis : Identify key binding residues (e.g., serine or histidine in active sites) via site-directed mutagenesis.
    • Example : Contradictory COX-2 inhibition data for 5-fluoro-2-hydroxybenzoic acid were resolved by differentiating time-dependent vs. reversible inhibition .

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